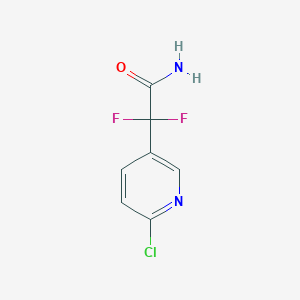
2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide, also known as DAA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyridine derivatives and is used in various biological and medical applications.
Applications De Recherche Scientifique
Oxidation Reactivity Channels
2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide has been explored in studies focusing on oxidation reactivity channels. Research has demonstrated various synthetic routes and results from chemical oxidations of related compounds, revealing the formation of products with distinct properties. The products and their characteristics have been identified using spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).
Synthesis of N-difluoromethyl-2-pyridone Derivatives
The compound has been used as a precursor in the synthesis of N-difluoromethyl-2-pyridone derivatives. A novel one-pot synthesis method using sodium chlorodifluoroacetate as a difluorocarbene source in the presence of a catalytic amount of 18-crown-6 has been described. This process highlights the compound's utility in facilitating the synthesis of pyridone derivatives (Ando, Wada, & Sato, 2006).
Coordination Chemistry of Pyridine Derivatives
Research in coordination chemistry has utilized derivatives of pyridine, including structures related to 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide. These compounds have been employed as ligands in complex chemistry, with applications including luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Fluorine-containing Heterocycles
The compound has been a key component in the synthesis of various fluorine-containing heterocycles. Studies have detailed the preparation and subsequent reactions of these heterocycles, highlighting their potential for diverse biological activities. The structural confirmation of these synthesized compounds has been achieved through elemental and spectral analyses (Bakhite, Abdel-rahman, & Al-Taifi, 2014).
Spectroscopic and Quantum Mechanical Studies
Research has also included spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, where related pyridine derivatives have been synthesized and analyzed. These studies have assessed the photochemical and thermochemical properties of the compounds, exploring their potential use in dye-sensitized solar cells and investigating their nonlinear optical activity (Mary et al., 2020).
Environmental Impact and Fate
Environmental science research has examined the impact and fate of organofluorine compounds, including those similar to 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide. This research is crucial for understanding the distribution, fate, and effects of such compounds in the environment, especially considering their biological activity and potential as environmental contaminants (Key, Howell, & Criddle, 1997).
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2N2O/c8-5-2-1-4(3-12-5)7(9,10)6(11)13/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOAXHPJUVFYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(=O)N)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)-2,2-difluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)


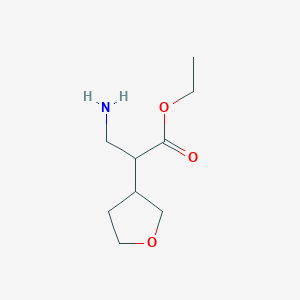
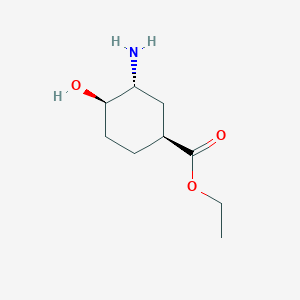
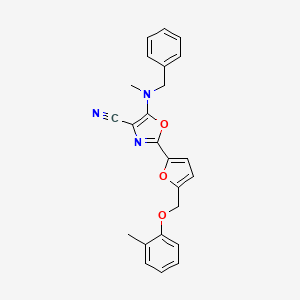

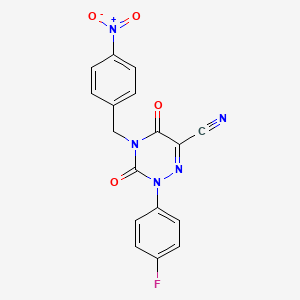
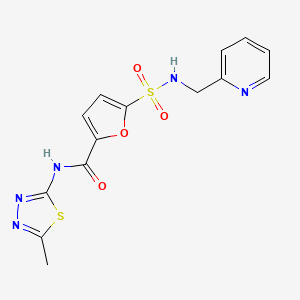

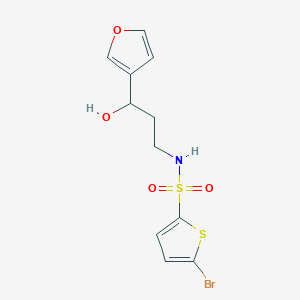
![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)
![N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2833634.png)